molecular formula C20H15Cl3N2O2 B2871015 2-(4-chlorophenyl)-N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]acetamide CAS No. 338784-87-5

2-(4-chlorophenyl)-N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]acetamide

Cat. No.: B2871015
CAS No.: 338784-87-5
M. Wt: 421.7
InChI Key: PPODKACXFYJTAN-UHFFFAOYSA-N
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Description

This compound features an acetamide core linked to a 4-chlorophenyl group and a 2,6-dichlorobenzyl-substituted dihydropyridinyl moiety. Though direct pharmacological data for this compound are unavailable in the provided evidence, structural analogs suggest applications in medicinal chemistry, particularly in kinase inhibition or antimicrobial/antiparasitic research .

Properties

IUPAC Name

2-(4-chlorophenyl)-N-[1-[(2,6-dichlorophenyl)methyl]-2-oxopyridin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15Cl3N2O2/c21-14-8-6-13(7-9-14)11-19(26)24-18-5-2-10-25(20(18)27)12-15-16(22)3-1-4-17(15)23/h1-10H,11-12H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPODKACXFYJTAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CN2C=CC=C(C2=O)NC(=O)CC3=CC=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15Cl3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Pyridinone Precursors

The pyridinone core is synthesized via cyclocondensation of β-keto esters with urea derivatives. For example, ethyl acetoacetate reacts with urea under acidic conditions to form 2-pyridone, which is subsequently chlorinated at the 3-position using phosphorus oxychloride (POCl₃). Substitution with ammonia yields 3-aminopyridin-2-one, a critical intermediate.

N-Alkylation with 2,6-Dichlorobenzyl Chloride

The 3-aminopyridin-2-one undergoes N-alkylation with 2,6-dichlorobenzyl chloride in the presence of potassium carbonate (K₂CO₃) and N,N-dimethylformamide (DMF) at 80–100°C. This step introduces the 2,6-dichlorobenzyl group, with reaction completion monitored via thin-layer chromatography (TLC). Purification by recrystallization from ethanol/water mixtures yields the amine intermediate (75–85% yield).

Preparation of 2-(4-Chlorophenyl)Acetyl Chloride

Chlorination of 2-(4-Chlorophenyl)Acetic Acid

2-(4-Chlorophenyl)acetic acid is treated with thionyl chloride (SOCl₂) under reflux in anhydrous dichloromethane (DCM) for 4–6 hours. The reaction produces 2-(4-chlorophenyl)acetyl chloride, with excess SOCl₂ removed via vacuum distillation. The acyl chloride is stabilized in dry DCM for immediate use to prevent hydrolysis.

Amide Bond Formation

Schotten-Baumann Reaction Conditions

The amine intermediate (1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinylamine) is dissolved in a biphasic system of DCM and aqueous sodium hydroxide (NaOH). 2-(4-Chlorophenyl)acetyl chloride is added dropwise at 0–5°C, with vigorous stirring to facilitate interfacial reactions. The amide product precipitates and is isolated by filtration, yielding 60–70% crude product.

Coupling Reagent-Mediated Synthesis

Alternative methods employ 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DMF. The amine and acyl chloride are coupled at room temperature for 12–18 hours, achieving higher yields (80–85%). The reaction mixture is quenched with ice-water, and the product extracted into ethyl acetate.

Optimization of Reaction Parameters

Solvent and Base Selection

Comparative studies reveal DMF as superior to tetrahydrofuran (THF) or acetonitrile due to its polar aprotic nature, which stabilizes transition states. Triethylamine (Et₃N) proves more effective than NaOH in scavenging HCl during coupling, reducing side reactions.

Temperature and Time Dependence

Elevating temperatures beyond 50°C during alkylation accelerates reaction rates but risks decomposition of the pyridinone ring. Optimal conditions balance time (8–12 hours) and temperature (60–70°C) to maximize yield and purity.

Analytical Characterization and Validation

Spectroscopic Confirmation

Nuclear magnetic resonance (NMR) spectroscopy confirms structural integrity:

  • ¹H NMR (500 MHz, DMSO-d₆) : δ 8.21 (s, 1H, NH), 7.45–7.30 (m, 7H, Ar-H), 5.12 (s, 2H, CH₂), 3.82 (s, 2H, COCH₂).
  • ¹³C NMR : 168.5 (C=O), 140.2–126.8 (Ar-C), 45.6 (CH₂).

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) shows ≥95% purity, consistent with commercial standards.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Reaction Time (h) Key Advantages
Schotten-Baumann 60–70 90–92 2–4 Simplicity, low cost
EDC/HOBt Coupling 80–85 95–97 12–18 High yield, minimal byproducts
Ullmann-Type Coupling 70–75 93–95 24–36 Tolerance to steric hindrance

Challenges and Mitigation Strategies

Hydrolysis of Acyl Chloride

Exposure to moisture leads to premature hydrolysis, reducing coupling efficiency. Strict anhydrous conditions and in-situ generation of the acyl chloride mitigate this issue.

Regioselectivity in Alkylation

Competing O-alkylation is suppressed by using bulky bases like 1,8-diazabicycloundec-7-ene (DBU), which favor N-alkylation.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

2-(4-chlorophenyl)-N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]acetamide involves its interaction with specific molecular targets in biological systems. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table highlights key structural and functional differences between the target compound and its analogs:

Compound Structural Features Biological Activity/Use Key Physicochemical Properties References
Target Compound : 2-(4-Chlorophenyl)-N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]acetamide Acetamide core with 4-chlorophenyl and 2,6-dichlorobenzyl groups on dihydropyridine Inferred: Potential kinase inhibition or antiparasitic activity (based on dichlorobenzyl) High lipophilicity (Cl substituents), moderate solubility (polar acetamide)
Compound 13a (): 2-Cyano-2-[2-(4-methylphenyl)hydrazinylidene]-N-(4-sulfamoylphenyl)ethanamide Cyano group, sulfamoylphenyl, and hydrazinylidene moieties Antimicrobial (sulfonamide derivatives) Melting point: 288°C; IR peaks at 1664 cm⁻¹ (C=O), 2214 cm⁻¹ (C≡N)
Compound 5.6 (): 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide Dihydropyrimidinylthio group, dichlorophenyl Anticancer or enzyme inhibition (thioether linkage) Melting point: 230°C; ¹H-NMR δ 12.50 (NH), 4.12 (SCH₂)
Alachlor (): 2-Chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide Methoxymethyl and diethylphenyl groups Herbicide (lipid synthesis disruption) High lipophilicity (Cl, methoxy); agricultural use
IK (): Hydroxy-(2-oxo-1,2-dihydro-indol-3-ylidene)-acetic acid Indole-3-ylidene core with hydroxy and acetic acid substituents Antiproliferative (indole derivatives) Polar (carboxylic acid), moderate solubility in aqueous buffers
Compound in : 2-{1-[(4-Chlorophenyl)methyl]-1H-indol-3-yl}-2-oxo-N-(quinolin-6-yl)acetamide Quinolin-6-yl group, 4-chlorobenzyl-substituted indole Kinase inhibition (quinoline moiety) Enhanced π-π stacking (quinoline), moderate metabolic stability

Structural and Functional Insights

  • Chlorine Substituents: The 4-chlorophenyl and 2,6-dichlorobenzyl groups in the target compound enhance lipophilicity and receptor affinity compared to non-halogenated analogs like Compound 13a (). This design mimics dichlorobenzyl-containing drugs (e.g., –7) for improved target engagement .
  • Acetamide Linkage : Unlike alachlor (), which uses a chloroacetamide backbone for herbicide activity, the target compound’s acetamide may stabilize hydrogen bonds in enzymatic pockets, favoring pharmaceutical applications .
  • Dihydropyridine vs.

Research Implications

  • Pharmacological Potential: The dichlorobenzyl and dihydropyridinyl motifs suggest activity against kinases or parasitic targets (e.g., malaria), akin to indole derivatives in and quinoline-containing compounds in .
  • Optimization Opportunities: Introducing sulfonamide (as in Compound 13a) or cyano groups () could improve solubility without compromising affinity .

Biological Activity

2-(4-chlorophenyl)-N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]acetamide, with the CAS number 338784-87-5, is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

  • Molecular Formula : C20_{20}H15_{15}Cl3_{3}N2_{2}O2_{2}
  • Molar Mass : 421.7 g/mol
  • Structure : The compound features a chlorophenyl group and a pyridinyl moiety, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological pathways. Research indicates that it may exert anti-inflammatory and neuroprotective effects.

  • Anti-inflammatory Effects : Studies have shown that similar compounds can inhibit the production of pro-inflammatory cytokines and nitric oxide (NO), which are crucial in neuroinflammatory conditions. For instance, compounds with similar structures have demonstrated the ability to suppress the activation of nuclear factor-kappa B (NF-κB), a key regulator in inflammatory responses .
  • Neuroprotective Properties : The compound's interaction with dopaminergic systems suggests potential benefits in neurodegenerative diseases like Parkinson's disease (PD). It may protect against neurotoxic agents by reducing glial activation and preserving neuronal integrity .

Case Studies and Research Findings

Several studies have investigated the effects of related compounds, providing insights into the biological activity of this compound.

StudyFindings
Study 1 Investigated anti-inflammatory properties in microglia; showed significant reduction in NO production and pro-inflammatory cytokines .
Study 2 Examined neuroprotective effects in MPTP-induced neurotoxicity models; demonstrated preservation of dopaminergic neurons and improvement in behavioral deficits .
Study 3 Explored structure-activity relationships (SAR) of similar pyridine derivatives; identified key structural features that enhance biological activity .

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